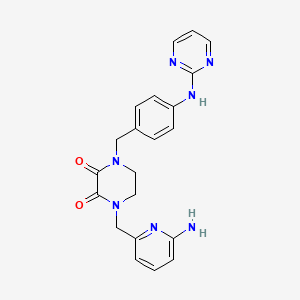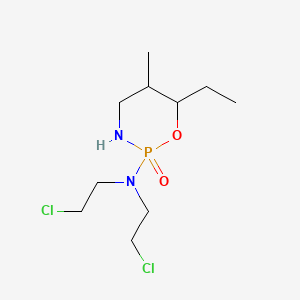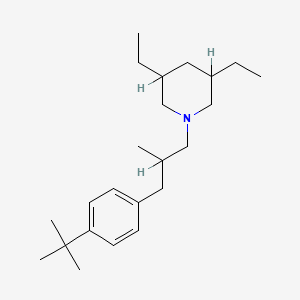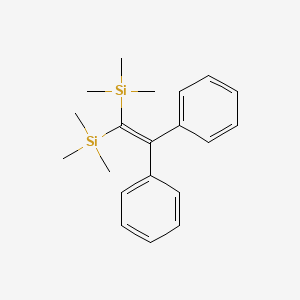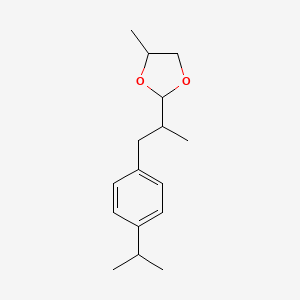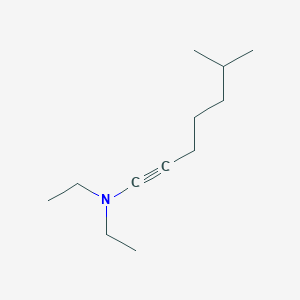
N,N-Diethyl-6-methylhept-1-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-6-methylhept-1-yn-1-amine is a tertiary amine with a unique structure that includes a triple bond between the first and second carbon atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-methylhept-1-yn-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 6-methylhept-1-yne with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic attack by the amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-6-methylhept-1-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Alkenes, alkanes
Substitution: Secondary and tertiary amines
Scientific Research Applications
N,N-Diethyl-6-methylhept-1-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-6-methylhept-1-yn-1-amine involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-Diethyl-6-methylhept-1-yn-1-amine is unique due to its triple bond and specific alkyl groups attached to the nitrogen atom. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar amines .
Properties
CAS No. |
78258-57-8 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N,N-diethyl-6-methylhept-1-yn-1-amine |
InChI |
InChI=1S/C12H23N/c1-5-13(6-2)11-9-7-8-10-12(3)4/h12H,5-8,10H2,1-4H3 |
InChI Key |
UYSPBWNVHSNADT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


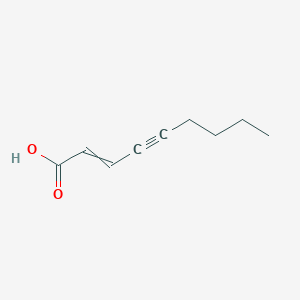
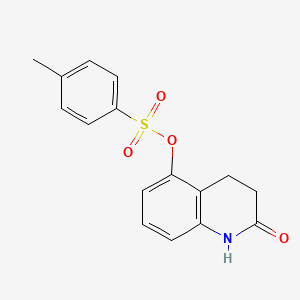
silane](/img/structure/B14446906.png)
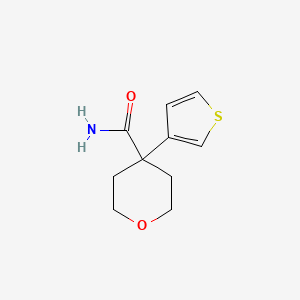
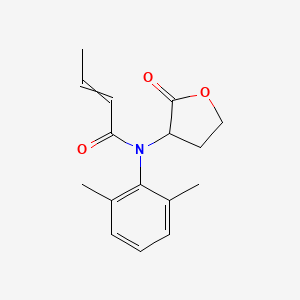
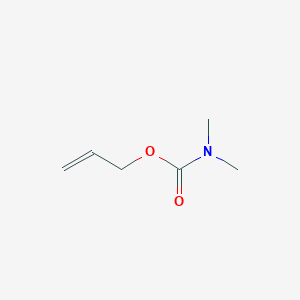
![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
